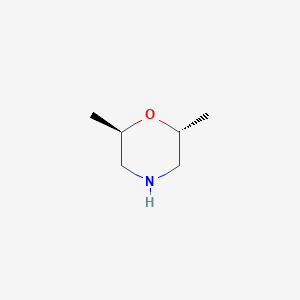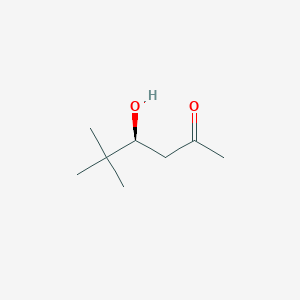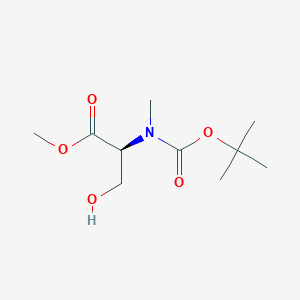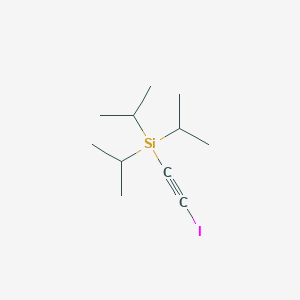
(S)-3-氨基-1-羟基-3,4-二氢喹啉-2(1H)-酮盐酸盐
描述
- PF-04859989 盐酸盐是一种能够穿透血脑屏障的、不可逆的犬尿氨酸转氨酶(KAT)II抑制剂。
- KAT II 是一种酶,负责大脑中大多数犬尿酸的合成。
- 犬尿酸被认为与多种精神疾病和神经系统疾病有关,包括精神分裂症和双相情感障碍,并被认为会损害认知功能 .
科学研究应用
- PF-04859989 盐酸盐在多个领域有应用:
化学: 作为研究犬尿氨酸代谢及其对脑功能影响的工具化合物。
生物学: 研究犬尿酸在神经炎症和神经保护中的作用。
医学: 可能对精神疾病和神经系统疾病具有治疗意义。
工业: 开发针对 KAT II 的新型药物。
作用机制
- PF-04859989 不可逆地抑制 KAT II。
- 其作用机制中涉及的分子靶标和途径仍在研究中。
生化分析
Biochemical Properties
PF-04859989 hydrochloride interacts with the enzyme KAT II, inhibiting its function . The IC50 values for human KAT II (hKAT II) and rat KAT II (rKAT II) are 23 nM and 263 nM respectively . It is selective for KAT II over human KAT I, KAT III, and KAT IV .
Cellular Effects
The effects of PF-04859989 hydrochloride on cells are primarily related to its inhibition of KAT II. This inhibition can lead to a reduction in the synthesis of kynurenic acid in the brain
Molecular Mechanism
The molecular mechanism of action of PF-04859989 hydrochloride involves its binding to KAT II, leading to the inhibition of this enzyme . This results in a decrease in the production of kynurenic acid, a compound implicated in several psychiatric and neurological disorders .
Temporal Effects in Laboratory Settings
It is known that the compound is a brain-penetrant, irreversible inhibitor, suggesting that its effects may be long-lasting .
Dosage Effects in Animal Models
In animal models, specifically in male Sprague-Dawley rats, PF-04859989 hydrochloride has been shown to reduce brain kynurenic acid by 50% at a dose of 10 mg/kg . Rats receiving PF-04859989 hydrochloride (5 mg/kg; i.p.) exhibited a significantly lower number of spontaneously active dopamine (DA) neurons per track .
Metabolic Pathways
Given its role as a KAT II inhibitor, it likely impacts the kynurenine pathway .
Transport and Distribution
It is known that the compound is brain-penetrant .
Subcellular Localization
Given its role as a KAT II inhibitor, it is likely to be found in locations where KAT II is present .
准备方法
- 不幸的是,有关 PF-04859989 盐酸盐的具体合成路线和反应条件在文献中尚未找到。
- 工业生产方法可能涉及多步化学合成、纯化和分离。
化学反应分析
- PF-04859989 盐酸盐可能会发生多种反应,包括氧化、还原和取代反应。
- 这些反应中常用的试剂和条件没有明确记录。
- 这些反应形成的主要产物将取决于所采用的具体合成步骤。
相似化合物的比较
- 不幸的是,我没有找到与类似化合物的直接比较。
- 进一步的研究可能会揭示 PF-04859989 盐酸盐与相关分子相比的独特特征。
属性
IUPAC Name |
(3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12;/h1-4,7,13H,5,10H2;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOBDOKCHIUXAY-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C2=CC=CC=C21)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N(C2=CC=CC=C21)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628698 | |
| Record name | (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177943-33-8 | |
| Record name | (3S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)
![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)

![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)


